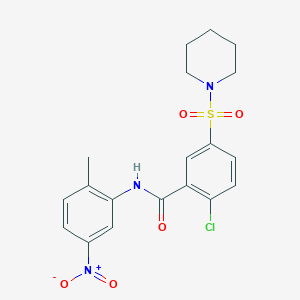

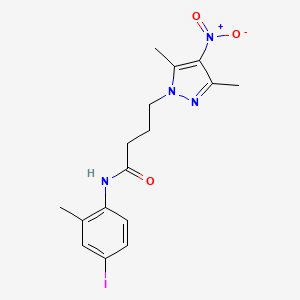

2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which has been implicated in various physiological and pathological processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide involves the inhibition of 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide enzymatic activity. 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide is activated in response to DNA damage and catalyzes the transfer of ADP-ribose units from NAD+ to target proteins, leading to the formation of poly(ADP-ribose) (PAR) chains. PAR chains recruit DNA repair factors to the site of DNA damage and facilitate DNA repair. However, excessive PAR formation can deplete cellular NAD+ and ATP, leading to energy failure and cell death. 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide inhibitors, such as 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide, block the 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide enzymatic activity and prevent the formation of PAR chains, thereby sensitizing cancer cells to DNA-damaging agents and inducing cell death.

Biochemical and Physiological Effects

2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide inhibition by 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide has been shown to sensitize the cells to DNA-damaging agents, such as radiation and chemotherapy, and induce cell death. In addition, 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide inhibition has been implicated in various other physiological and pathological processes, such as inflammation, ischemia-reperfusion injury, and neurodegeneration. For example, 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide inhibition has been shown to reduce inflammation and oxidative stress in animal models of sepsis and acute lung injury. Moreover, 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide inhibition has been shown to protect against ischemia-reperfusion injury in animal models of myocardial infarction and stroke.

Advantages and Limitations for Lab Experiments

2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments. First, it is a potent and specific 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide inhibitor, which allows for precise modulation of 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide activity in cells and animals. Second, it has been extensively studied in scientific research and has well-established protocols for its use in various experimental systems. However, there are also some limitations to the use of 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide in lab experiments. For example, it has been shown to have off-target effects on other enzymes, such as tankyrase, which may complicate the interpretation of experimental results. Moreover, the optimal concentration and duration of treatment may vary depending on the experimental system and cell type, and thus require careful optimization.

Future Directions

There are several future directions for the use of 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide in scientific research. First, there is a need for further elucidation of the mechanisms of 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide inhibition and its downstream effects on various physiological and pathological processes. Second, there is a need for the development of more potent and specific 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide inhibitors that can overcome the limitations of 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide, such as off-target effects and suboptimal pharmacokinetics. Third, there is a need for the identification of biomarkers that can predict the response of cancer cells to 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide inhibition and guide the selection of patients for 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide inhibitor therapy. Finally, there is a need for the development of combination therapies that can enhance the efficacy of 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide inhibitors and overcome resistance mechanisms.

Synthesis Methods

The synthesis method of 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(2-methyl-5-nitrophenyl)piperidine and sulfamide to give the final product. The purity and yield of the compound can be improved by recrystallization and column chromatography.

Scientific Research Applications

2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide has been extensively used in scientific research as a 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide inhibitor. 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide is an enzyme that plays a crucial role in DNA repair and cell death pathways. Inhibition of 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide has been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy, and thus has potential therapeutic applications in cancer treatment. Moreover, 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide inhibition has been implicated in various other physiological and pathological processes, such as inflammation, ischemia-reperfusion injury, and neurodegeneration, and therefore has broad implications in biomedical research.

properties

IUPAC Name |

2-chloro-N-(2-methyl-5-nitrophenyl)-5-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O5S/c1-13-5-6-14(23(25)26)11-18(13)21-19(24)16-12-15(7-8-17(16)20)29(27,28)22-9-3-2-4-10-22/h5-8,11-12H,2-4,9-10H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAOUFIJUHAHOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-methyl-5-nitrophenyl)-5-piperidin-1-ylsulfonylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{2-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,4-imidazolidinedione](/img/structure/B6123172.png)

![2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6123179.png)

![4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6123223.png)

![5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123228.png)

![4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6123259.png)

![2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6123262.png)

![N-[4-(benzyloxy)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6123280.png)

![1-acetyl-5-[(2-hydroxy-7-methyl-3-quinolinyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B6123290.png)

![2-[(4-oxo-2-pyridin-4-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]benzonitrile](/img/structure/B6123297.png)